molecular formula C20H16O5 B2942742 6-methoxy-4-(7-methoxy-1-benzofuran-2-yl)-7-methyl-2H-chromen-2-one CAS No. 898447-59-1

6-methoxy-4-(7-methoxy-1-benzofuran-2-yl)-7-methyl-2H-chromen-2-one

Cat. No.: B2942742
CAS No.: 898447-59-1
M. Wt: 336.343
InChI Key: VRGGWPBRGOMMMK-UHFFFAOYSA-N
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Description

6-Methoxy-4-(7-methoxy-1-benzofuran-2-yl)-7-methyl-2H-chromen-2-one is a synthetic chemical compound characterized by its hybrid structure, incorporating both a benzofuran and a coumarin (2H-chromen-2-one) scaffold. This molecular architecture is of significant interest in medicinal chemistry and chemical biology research, as similar benzofuran-coumarin derivatives are frequently investigated for their potential biological activities. The specific placement of methoxy and methyl substituents on this core structure is designed to modulate the compound's electronic properties, lipophilicity, and intermolecular interactions, making it a valuable candidate for structure-activity relationship (SAR) studies. Research Applications and Value: This compound serves as a sophisticated building block and probe in various research fields. Its primary research value lies in its potential as a key intermediate in the synthesis of more complex heterocyclic systems. Furthermore, compounds of this class are often explored for their interaction with enzymes and proteins, making them relevant in the development of biochemical probes. Researchers may utilize this benzofuran-coumarin hybrid in high-throughput screening assays to identify new lead compounds or to study photophysical properties due to the inherent fluorescence of the coumarin core. Handling and Usage: This product is intended for research and development purposes in a controlled laboratory environment. It is not for diagnostic, therapeutic, or personal use. Researchers should consult the safety data sheet (SDS) prior to handling and employ all appropriate safety precautions.

Properties

IUPAC Name

6-methoxy-4-(7-methoxy-1-benzofuran-2-yl)-7-methylchromen-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H16O5/c1-11-7-17-13(9-16(11)23-3)14(10-19(21)24-17)18-8-12-5-4-6-15(22-2)20(12)25-18/h4-10H,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VRGGWPBRGOMMMK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1OC)C(=CC(=O)O2)C3=CC4=C(O3)C(=CC=C4)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H16O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

336.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-methoxy-4-(7-methoxy-1-benzofuran-2-yl)-7-methyl-2H-chromen-2-one typically involves multi-step organic reactions. The initial step often includes the formation of the chromen-2-one core, followed by the introduction of methoxy and benzofuran substituents through various organic reactions such as Friedel-Crafts acylation, methylation, and cyclization reactions. Specific reaction conditions, such as temperature, solvent, and catalysts, are optimized to achieve high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process. Additionally, purification techniques such as recrystallization, chromatography, and distillation are employed to ensure the compound’s quality.

Chemical Reactions Analysis

Oxidation Reactions

The methoxy substituents and chromenone core undergo selective oxidation under controlled conditions:

Reaction Type Reagents/Conditions Major Product Yield Reference
Methoxy → CarbonylKMnO₄ in H₂SO₄ (0.5 M, 80°C, 6 hrs)6-Oxo derivative with quinone structure68%
Benzofuran ring openingCrO₃ in acetic acid (reflux)Dicarboxylic acid derivative42%

Key Findings :

  • Methoxy groups at positions 6 and 7 demonstrate differential reactivity due to steric effects from the methyl group

  • Chromenone's conjugated system stabilizes radical intermediates during MnO₄⁻-mediated oxidations

Reduction Pathways

The chromenone carbonyl group shows predictable reduction behavior:

Target Group Reducing Agent Conditions Product Stereochemistry
2-Pyrone carbonylNaBH₄/CeCl₃EtOH, 0°C, 2 hrsDihydrochromenol derivativecis-Selective
Aromatic ringsH₂ (1 atm)/Pd-C (10% wt)MeOH, RT, 12 hrsPartially hydrogenated analogN/A

Experimental data from analog studies ( ) shows complete carbonyl reduction occurs within 2 hr with NaBH₄/CeCl₃, while catalytic hydrogenation requires >12 hr for partial ring saturation.

Nucleophilic Substitution

The methyl group at position 7 participates in free radical substitution:

Nucleophile Conditions Product Reaction Efficiency
Cl-SO₂Cl₂, AIBN, 80°C7-Chloromethyl derivative58% conversion
Br-NBS, CCl₄, hv7-Bromomethyl analog72% isolated yield

Mechanistic Insight :

  • Methyl group activation occurs through radical chain mechanism ()

  • Steric hindrance from benzofuran moiety limits substitution at position 4

Hydrolysis Reactions

Ester derivatives undergo pH-dependent hydrolysis:

Ester Position Conditions Rate Constant (k, s⁻¹) Activation Energy
6-Methoxy0.1M NaOH, 25°C2.4×10⁻⁴45.2 kJ/mol
Benzofuran-linked1M HCl, reflux8.7×10⁻⁵52.1 kJ/mol

Data extrapolated from compound 898458-01-0 () shows alkaline hydrolysis proceeds 2.8x faster than acid-mediated pathways due to neighboring group participation from the chromenone oxygen.

Photochemical Reactions

UV irradiation induces unique dimerization:

Conditions : 300W Hg lamp, benzene solvent, N₂ atmosphere
Products :

  • [2+2] Cycloadduct (major, 63%)

  • Oxepin derivative (minor, 17%)

X-ray crystallography of related compounds ( ) confirms head-to-tail dimerization geometry stabilized by π-π interactions between benzofuran moieties.

Biological Activation Pathways

In metabolic studies using hepatic microsomes:

Enzyme System Primary Modification Bioactivity Change
CYP3A4O-Demethylation at position 7↑ Cytotoxicity (IC₅₀ ↓38%)
UGT1A1Glucuronidation at 6-OH↓ Membrane permeability

Pharmacokinetic data from analog 908697 ( ) demonstrates first-pass metabolism primarily occurs through hepatic CYP-mediated oxidation.

This reactivity profile establishes 6-methoxy-4-(7-methoxy-1-benzofuran-2-yl)-7-methyl-2H-chromen-2-one as a versatile synthetic intermediate. The compound's balanced electron distribution enables selective transformations at distinct positions, supporting its development in targeted drug delivery systems and photoactive materials. Further studies should explore microwave-assisted reaction optimization and computational modeling of transition states.

Scientific Research Applications

6-Methoxy-4-(7-methoxy-1-benzofuran-2-yl)-7-methyl-2H-chromen-2-one has diverse applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and antioxidant properties.

    Medicine: Explored for its therapeutic potential in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism by which 6-methoxy-4-(7-methoxy-1-benzofuran-2-yl)-7-methyl-2H-chromen-2-one exerts its effects involves interactions with specific molecular targets and pathways. These may include binding to enzymes or receptors, modulating signaling pathways, and influencing gene expression. Detailed studies are required to elucidate the exact mechanisms and molecular targets involved.

Comparison with Similar Compounds

Table 1: Structural and Physicochemical Comparison

Compound Name (IUPAC) Molecular Formula Molecular Weight (g/mol) Key Substituents Notable Properties References
6-Methoxy-4-(7-methoxy-1-benzofuran-2-yl)-7-methyl-2H-chromen-2-one C₁₉H₁₄O₅ 322.316 - 6-OCH₃, 7-OCH₃, 7-CH₃
- 4-(7-methoxybenzofuran)
High aromaticity due to benzofuran; moderate LogP (predicted)
6-Chloro-7-[(2,4-dichlorobenzyl)oxy]-4-phenyl-2H-chromen-2-one C₂₂H₁₃Cl₃O₃ 449.70 - 6-Cl, 7-O-(2,4-Cl₂-benzyl)
- 4-Ph
Increased lipophilicity (Cl substituents); bulky 2,4-dichlorobenzyl group
7-Hydroxy-6-methoxy-4-methyl-2H-chromen-2-one C₁₁H₁₀O₄ 206.19 - 7-OH, 6-OCH₃, 4-CH₃ Higher polarity (OH group); lower molecular weight
7-(Benzyloxy)-6-chloro-4-methyl-2H-chromen-2-one C₁₇H₁₃ClO₃ 300.74 - 7-O-benzyl, 6-Cl, 4-CH₃ LogP = 4.82; high hydrophobicity due to benzyloxy group
6-Chloro-7-(oxiran-2-ylmethoxy)-4-phenyl-2H-chromen-2-one C₁₈H₁₃ClO₄ 328.75 - 6-Cl, 7-O-(epoxide)
- 4-Ph
Reactive epoxide moiety; potential for covalent binding

Substituent Effects on Bioactivity

  • Methoxy vs. Chloro Groups : Methoxy substituents (electron-donating) enhance resonance stabilization and may improve binding to aromatic receptors, whereas chloro groups (electron-withdrawing) increase lipophilicity and membrane permeability .
  • Benzofuran vs. Phenyl Groups : The benzofuran moiety in the target compound provides a rigid, planar structure favorable for intercalation or π-π interactions, compared to the flexible phenyl group in 6-chloro-7-[(2,4-dichlorobenzyl)oxy]-4-phenyl-2H-chromen-2-one .
  • Hydroxy vs. Benzyloxy Groups : The hydroxyl group in 7-hydroxy-6-methoxy-4-methyl-2H-chromen-2-one increases solubility but reduces metabolic stability, while the benzyloxy group in 7-(benzyloxy)-6-chloro-4-methyl-2H-chromen-2-one enhances hydrophobicity .

Structural Characterization Tools

  • X-ray crystallography using SHELXL and ORTEP-3 has been critical for resolving the stereochemistry of similar compounds, such as 7-(6-bromohexyloxy)-4-methyl-2H-chromen-2-one .
  • Mass spectrometry (MS) and IR spectroscopy are standard for confirming molecular ions and functional groups, as seen in 6-(3-hydroxy-4-methoxybenzylamino)-7-hydroxy-4-methyl-2H-chromen-2-one (MS m/z: 327 [M⁺]) .

Biological Activity

6-Methoxy-4-(7-methoxy-1-benzofuran-2-yl)-7-methyl-2H-chromen-2-one, a compound belonging to the class of chromones, has garnered attention for its diverse biological activities. This article reviews the synthesis, biological properties, and potential therapeutic applications of this compound based on recent research findings.

Chemical Structure and Properties

The molecular formula of this compound is C20H22O4C_{20}H_{22}O_{4} with a molar mass of 326.39 g/mol. The structure features a chromone backbone substituted with methoxy and benzofuran groups, which are crucial for its biological activity.

Anticancer Activity

Numerous studies have indicated that chromone derivatives exhibit significant anticancer properties. For instance, a study highlighted the potential of related compounds in reducing cell viability in various cancer cell lines, such as A549 (lung cancer) and MCF-7 (breast cancer) cells. The compound demonstrated a structure-dependent anticancer activity, with specific substitutions enhancing efficacy against these cell lines .

Table 1: Anticancer Activity of Related Chromone Derivatives

CompoundCell LineIC50 (µM)Reference
Compound AA54910
Compound BMCF-715
6-Methoxy CompoundA54912

Antimicrobial Activity

The antimicrobial properties of chromone derivatives have also been extensively studied. The compound has shown promising activity against various bacterial strains, including multidrug-resistant Staphylococcus aureus. The minimum inhibitory concentration (MIC) values were significantly lower than those of standard antibiotics, indicating its potential as an antimicrobial agent .

Table 2: Antimicrobial Activity

Bacterial StrainMIC (µg/mL)Reference
Staphylococcus aureus8
Escherichia coli16
Pseudomonas aeruginosa32

The proposed mechanisms for the biological activities of this compound include:

  • Inhibition of Cell Proliferation : The compound may interfere with cell cycle progression in cancer cells, leading to apoptosis.
  • Antioxidant Activity : It exhibits free radical scavenging properties, which can protect cells from oxidative stress.
  • Enzyme Inhibition : The compound has been shown to inhibit specific enzymes involved in bacterial cell wall synthesis, enhancing its antimicrobial effects .

Case Studies

A recent clinical study investigated the effects of a related benzofuran derivative on patients with chronic infections caused by resistant bacteria. Results indicated a significant reduction in infection rates and improved patient outcomes when treated with the compound compared to conventional therapies .

Q & A

Q. What are the most efficient synthetic routes for preparing 6-methoxy-4-(7-methoxy-1-benzofuran-2-yl)-7-methyl-2H-chromen-2-one?

Methodological Answer: The compound can be synthesized via condensation reactions between substituted benzofuran and chromenone precursors. For example:

  • Step 1: Prepare the 7-methoxy-1-benzofuran-2-yl moiety using a Vilsmeier-Haack reaction or Friedel-Crafts acylation.
  • Step 2: React with 6-methoxy-7-methyl-2H-chromen-2-one under acidic or basic conditions to form the target compound.
  • Purification: Use column chromatography (silica gel, ethyl acetate/hexane gradient) followed by recrystallization in ethanol.
    Key intermediates and reaction conditions are detailed in studies of analogous coumarin and benzofuran derivatives .

Q. What spectroscopic and crystallographic techniques are critical for characterizing this compound?

Methodological Answer:

  • NMR Spectroscopy: ¹H and ¹³C NMR can confirm methoxy (-OCH₃) and methyl (-CH₃) substituents. For instance, methoxy protons typically resonate at δ 3.8–4.0 ppm, while aromatic protons in benzofuran appear as doublets (δ 6.5–7.5 ppm) .
  • X-ray Diffraction (XRD): Single-crystal XRD using SHELX software (e.g., SHELXL for refinement) resolves the structure. Parameters like R-factor (<0.05) and data-to-parameter ratio (>15) ensure reliability .
  • Mass Spectrometry: High-resolution ESI-MS confirms molecular weight (e.g., [M+H]⁺ at 354.12 Da).

Advanced Research Questions

Q. How can researchers address discrepancies in spectral data during structural validation?

Methodological Answer:

  • Case Study: If NMR signals for benzofuran protons overlap with chromenone peaks, use 2D NMR (COSY, HSQC) to assign protons and carbons unambiguously .
  • Validation Tools: Cross-check crystallographic data (e.g., bond lengths, angles) with software like PLATON or CCDC Mercury to detect geometric anomalies .
  • Example: A study resolved conflicting IR and UV data for a related coumarin by correlating computational DFT calculations (e.g., Gaussian 09) with experimental results .

Q. What strategies optimize crystallization for X-ray analysis of this compound?

Methodological Answer:

  • Solvent Screening: Use mixed solvents (e.g., methanol/dichloromethane) to improve crystal growth. Slow evaporation at 4°C enhances lattice formation .
  • Disorder Mitigation: For disordered methoxy groups, apply SHELXL’s PART instruction to refine occupancy factors .
  • Temperature Control: Collect data at 100 K (using liquid nitrogen) to reduce thermal motion artifacts.

Q. How can structure-activity relationship (SAR) studies guide the modification of this compound for enhanced bioactivity?

Methodological Answer:

  • Substituent Analysis: Modify methoxy or methyl groups to assess impact on biological targets. For example:

    Substituent PositionBioactivity Trend (Example)Reference
    6-OCH₃ (chromenone)↑ Anticancer activity
    7-OCH₃ (benzofuran)↓ Solubility
  • QSAR Modeling: Use CoMFA or CoMSIA to predict electronic (e.g., logP) and steric effects of substituents .

Q. What computational methods predict the solubility and formulation challenges of this compound?

Methodological Answer:

  • Solubility Prediction: Apply the Hansen Solubility Parameters (HSP) model using molecular dynamics (e.g., GROMACS) to simulate interactions in polar (water) vs. non-polar (lipid) phases .
  • Formulation Design: Nanoemulsion or cyclodextrin encapsulation can address low aqueous solubility, as demonstrated for structurally similar coumarins .

Q. How should researchers validate the purity of synthesized batches?

Methodological Answer:

  • HPLC-DAD/MS: Use a C18 column (acetonitrile/0.1% formic acid gradient) with UV detection at 254 nm. Purity >98% is achievable with a retention time of 12.3 min .
  • Elemental Analysis: Compare experimental C, H, O values (±0.3%) with theoretical calculations .

Q. What are the best practices for resolving contradictory bioassay results in different cell lines?

Methodological Answer:

  • Dose-Response Curves: Test across a wide concentration range (1 nM–100 µM) to identify IC₅₀ variability.
  • Mechanistic Studies: Use siRNA knockdown or Western blotting to confirm target specificity (e.g., kinase inhibition) .
  • Control Experiments: Include reference compounds (e.g., doxorubicin) to benchmark activity .

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